Oleanolic Acid

Description

Properties

IUPAC Name |

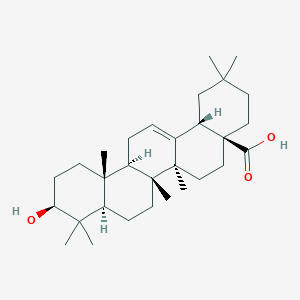

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-GTOFXWBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858790 | |

| Record name | Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-02-1 | |

| Record name | Oleanolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleanolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEANOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMK8R7TGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Glycosylation Strategies

The chemical modification of OA through glycosylation enhances its bioavailability and pharmacological activity. A pivotal study demonstrated the synthesis of 15 OA glycosides, including 3-monoglycosides, 28-monoglycosides, and 3,28-diglycosides, using benzyl as a protective group for the C-28 carboxyl moiety. This approach circumvented challenges associated with traditional methyl or allyl protective groups, which often complicate deprotection.

Alkali-promoted condensation of OA with bromo-glycosides proved efficient for synthesizing 28-glycosides. For instance, OA 28-β-D-galactoside (9a ) and 28-α-L-rhamnoside (9b ) were synthesized in 18% and 21% yields, respectively, via a three-step process involving acetylation, glycosylation, and deprotection. Comparatively, 3-monoglycosides such as OA 3-β-D-glucoside (6a ) achieved higher yields (58%) due to reduced steric hindrance at the C-3 position.

Table 1: Yields of Select this compound Glycosides

| Compound | C(3) Saccharide | C(28) Saccharide | Total Yield | Literature Yield |

|---|---|---|---|---|

| 6a | β-D-Glc | H | 58% | 25% |

| 9a | H | β-D-Gal | 18% | Not Reported |

| 6e | β-D-Gal-(1→4)-β-D-Glc | H | 75% | 4.0% |

This method’s scalability is underscored by its applicability to other triterpenoids, such as ursolic acid, suggesting broad utility in natural product derivatization.

Industrial Extraction from Olive Byproducts

Solvent Extraction and Fractionation

A patented industrial method extracts OA and maslinic acid from olive plant byproducts, particularly strained lees generated during olive oil production. The process involves:

-

Extraction : Using water or organic solvents (e.g., hexane) at ≥60°C to enhance solubility and tissue penetration.

-

Concentration : Liquid-liquid partitioning with hydrophobic solvents (e.g., ethyl acetate) to isolate triterpenoids.

-

Purification : Normal-phase or reversed-phase chromatography to achieve ≥90% purity.

Critical parameters include solvent polarity, temperature, and the use of acidic media to stabilize OA during extraction. For example, adjusting the pH to 4.0 with citric acid improved recovery rates by preventing triterpenoid degradation.

Chromatographic Purification

Reversed-phase chromatography using C18 stationary phases and methanol-water eluents achieved near-quantitative recovery of OA from crude extracts. High-performance liquid chromatography (HPLC) further refined purity to 95–100%, meeting pharmaceutical standards.

Nanoparticle Formulation for Enhanced Bioavailability

Emulsification and Homogenization

OA’s poor aqueous solubility necessitates advanced delivery systems. Nanoparticle formulations using lactoferrin (Lf) as a stabilizer were prepared via nanoemulsion techniques. The protocol involves:

Table 2: Optimization of OA Nanoparticle Formulations

| Lf:OA Ratio | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |

|---|---|---|---|

| 1:1 | 120 ± 15 | -25.3 ± 1.2 | 78.5 ± 2.1 |

| 3:1 | 95 ± 10 | -28.7 ± 0.9 | 89.2 ± 1.8 |

| 6:1 | 85 ± 8 | -30.1 ± 1.1 | 93.4 ± 1.5 |

Higher Lf ratios reduced particle size and improved entrapment efficiency, facilitating sustained drug release in vivo.

Comparative Analysis of Preparation Methods

Yield and Purity Tradeoffs

-

Chemical Synthesis : Offers structural diversity but requires multi-step protocols (e.g., 3–5 steps for glycosides) with moderate yields (18–79%).

-

Industrial Extraction : Achieves high purity (≥90%) and scalability but depends on raw material availability and solvent costs.

-

Nanoparticles : Enhances bioavailability but introduces complexity in formulation stability and lyophilization.

Cost and Scalability

Industrial extraction is cost-effective for bulk production, whereas chemical synthesis suits targeted derivative development. Nanoparticle methods, while promising for therapeutics, require specialized equipment and rigorous quality control.

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bismuth(III) triflate and other strong oxidizers.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities .

Scientific Research Applications

Pharmacological Applications

-

Hepatoprotective Effects

- Oleanolic acid has been traditionally used in Chinese medicine for liver diseases. Studies have shown that it can reduce liver injury induced by toxins such as carbon tetrachloride and D-galactosamine. It promotes liver regeneration and decreases serum aminotransferase levels in patients with liver disorders .

- Case Study : A clinical trial demonstrated that this compound treatment significantly improved liver function in patients with chronic hepatitis, reducing the incidence of cirrhosis .

-

Anti-Cancer Properties

- Research indicates that this compound exhibits antitumor activity against various cancer cell lines. It inhibits cell proliferation, migration, and invasion in vitro and reduces tumor growth in animal models .

- Case Study : In a study involving colorectal cancer cells treated with this compound alongside 5-fluorouracil chemotherapy, significant alleviation of chemotherapy-induced cellular senescence was observed .

-

Anti-Inflammatory Activity

- This compound has been shown to suppress inflammatory responses in various models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers .

- Case Study : In an experimental model of arthritis, this compound treatment led to a significant reduction in joint inflammation and pain .

-

Antidiabetic Effects

- Studies suggest that this compound improves insulin sensitivity and regulates glucose metabolism. It has been effective in reducing blood glucose levels in diabetic animal models .

- Case Study : An investigation into the effects of this compound on metabolic syndrome showed improvements in lipid profiles and glucose tolerance in obese mice .

-

Neuroprotective Effects

- This compound exhibits protective effects against neuroinflammation and neuronal cell death. It modulates microglial activation and reduces neurotoxic factors .

- Case Study : Research demonstrated that this compound could alleviate cognitive decline associated with neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

Mechanism of Action

Oleanolic acid is often compared with other pentacyclic triterpenoids such as ursolic acid and betulinic acid. While these compounds share similar structures and biological activities, this compound is unique in its widespread occurrence and diverse range of applications .

Comparison with Similar Compounds

Ursolic Acid (UA)

UA, an OA isomer, shares the same molecular formula but differs in the methyl group position on the E-ring (C-19 in UA vs. C-20 in OA) . This structural variation impacts their biological activities:

- Anticancer Activity : UA generally exhibits stronger antiproliferative effects than OA due to better membrane permeability .

- Hepatoprotection : Both compounds protect against liver injury, but OA is more extensively studied and approved for clinical use .

- Toxicity : Both are low-toxicity compounds, but UA shows higher cytotoxicity in certain cancer cell lines .

Table 1: Structural and Functional Comparison of OA and UA

*Representative values from in vitro studies.

3β-Hydroxy-12-oleanen-27-oic Acid (ATA)

ATA, isolated from Astilbe chinensis, shares OA’s molecular weight but differs in carboxyl and methyl group positions. ATA demonstrates superior cytotoxicity against colon carcinoma HCT116 cells compared to OA, attributed to its unique interaction with the FDFT1 enzyme .

Bardoxolone Methyl

This methyl ester derivative of OA has enhanced anti-inflammatory and antioxidant properties. It has entered clinical trials for chronic kidney disease and cancer, showing 10–100-fold higher potency than OA in suppressing NF-κB signaling .

Acetylated this compound Dimers (AcOADs)

AcOADs, synthesized via acetylation and dimerization, exhibit improved solubility and cytotoxicity. For example, AcOADs 3a–3n show IC₅₀ values 5–20 times lower than OA in breast and lung cancer models .

Table 2: Cytotoxicity of OA Derivatives vs. Parent Compound

| Compound | Cell Line | IC₅₀ (μM) | OA IC₅₀ (μM) | References |

|---|---|---|---|---|

| Bardoxolone Methyl | HeLa (cervical) | 0.5–2.0 | 50–100 | |

| Curcumin-OA Hybrid (KS5) | MCF7 (breast) | 20.6 | 57.2* | |

| AcOAD 3a | A549 (lung) | 4.8 | 85.0 |

Glycosides and Methyl Esters

Methylation of OA (e.g., methyl oleanolate) improves lipophilicity, enhancing antitumor activity . Glycosidation, however, often reduces potency unless specific sugar moieties are added .

Hybrid Compounds

OA-curcumin hybrids, linked via succinic acid, retain the anticancer properties of both parent compounds. For instance, hybrid KS5 shows IC₅₀ values of 20.6–94.4 µM across cancer cell lines, comparable to curcumin (15.6–57.2 µM) but with improved stability .

Biological Activity

Oleanolic acid (OA), a pentacyclic triterpenoid, is widely recognized for its diverse biological activities and therapeutic potential. This compound, found in various plants, has garnered significant attention for its multifaceted mechanisms of action against numerous diseases. This article explores the biological activity of this compound, highlighting its pharmacological properties, case studies, and research findings.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antidiabetic Effects : OA enhances insulin sensitivity and protects pancreatic β-cells, thereby improving glucose metabolism and reducing complications associated with diabetes .

- Anticancer Properties : The compound has demonstrated the ability to inhibit tumor initiation and progression across various cancer types, including liver, breast, and lung cancers .

- Anti-inflammatory and Antioxidant Effects : OA reduces inflammation by inhibiting pro-inflammatory cytokines and oxidative stress markers .

- Hepatoprotective Activity : It protects the liver from damage caused by toxins like carbon tetrachloride (CCl4) and improves liver function markers .

- Antimicrobial Activity : OA exhibits antibacterial and antifungal properties, making it a candidate for combating multidrug-resistant pathogens .

1. Antidiabetic Mechanisms

This compound has been shown to improve various parameters associated with diabetes:

- Insulin Sensitivity : OA enhances insulin signaling pathways, leading to improved glucose uptake in peripheral tissues.

- β-cell Protection : Studies indicate that OA preserves β-cell function and viability under hyperglycemic conditions .

| Study | Model | Treatment | Dosage | Duration | Key Findings |

|---|---|---|---|---|---|

| Wang X et al. (2013) | Diabetic mice | Intraperitoneal OA | 20 mg/kg/day | 2 weeks | Reduced fasting blood glucose (FBG) and inflammatory markers |

| Gamede M et al. (2018) | Prediabetic rats | Oral OA | 80 mg/kg/3days | 12 weeks | Decreased body weight and improved glycemia |

2. Anticancer Activity

This compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth:

- Apoptosis Induction : OA triggers apoptotic pathways in various cancer cell lines, including liver and breast cancer cells .

- Inhibition of Tumor Growth : Chronic administration of OA has been shown to reduce tumor size in animal models .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Liver Cancer | Inhibits cell proliferation via p53 upregulation | |

| Breast Cancer | Induces apoptosis through mitochondrial pathways |

3. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

- Cytokine Inhibition : It significantly reduces levels of TNF-α, IL-1β, and COX-2 in inflammatory models .

- Oxidative Stress Reduction : OA enhances antioxidant enzyme activity, mitigating oxidative damage in tissues .

Study on Hepatoprotective Effects

A study demonstrated that this compound significantly mitigated liver injury induced by CCl4 in mice. The treatment resulted in lower serum levels of liver enzymes (ALT and AST) compared to the control group, indicating protective effects on liver function .

Study on Antidiabetic Effects

In a randomized controlled trial involving human subjects consuming OA-enriched olive oil, results showed significant improvements in postprandial blood glucose levels compared to control groups. This suggests that dietary intake of this compound can enhance metabolic health in humans .

Q & A

Q. Can this compound synergize with chemotherapeutic agents to reduce off-target toxicity?

- Methodological Answer : Preclinical studies show synergy with paclitaxel (breast cancer) and cisplatin (glioblastoma) via apoptosis induction (e.g., 2-fold Caspase-3 activation). Test combinations using Chou-Talalay’s combination index (CI < 1 indicates synergy) .

Q. What omics approaches are prioritized to map this compound’s multi-target mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.